molecular formula C16H16BrN3O2 B2963708 6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 585556-72-5

6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B2963708
CAS No.: 585556-72-5
M. Wt: 362.227
InChI Key: VJZGYHXYGSZSCI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
This compound (CAS: 585556-72-5) features a pyrrolo[3,4-d]pyrimidine-dione core with distinct substituents:

  • 6-position: A 2-bromoethyl group, enhancing reactivity for nucleophilic substitution.
  • 1- and 3-positions: Methyl groups, contributing to steric bulk and metabolic stability.
  • 5-position: A phenyl ring, which may influence π-π stacking interactions with biological targets.

Properties

IUPAC Name

6-(2-bromoethyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-18-12-10-20(9-8-17)14(11-6-4-3-5-7-11)13(12)15(21)19(2)16(18)22/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZGYHXYGSZSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (CAS No. 585556-72-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, including its antiproliferative effects and mechanisms of action.

  • Molecular Formula : C₁₆H₁₆BrN₃O₂
  • Molecular Weight : 362.22 g/mol
  • Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Kinase inhibitors are crucial in cancer therapy as they target dysregulated signaling pathways in tumor cells.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.98Induction of apoptosis
CFPAC-10.79Cell cycle arrest
SW62028.2Moderate inhibition
Normal HFF-1>65.2Lower toxicity compared to tumor cells

*Data indicates that the compound is more effective against pancreatic adenocarcinoma (CFPAC-1) and cervical cancer (HeLa) cells while exhibiting lower toxicity towards normal fibroblast cells (HFF-1) .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. The study reported an IC50 value of 0.98 µM, indicating potent activity against cervical cancer cells .
  • Evaluation on CFPAC-1 Cells : In another investigation, the compound showed an IC50 of 0.79 µM against pancreatic adenocarcinoma cells, with results suggesting that it may induce both apoptosis and necrosis as mechanisms of action .
  • Comparative Analysis : A comparative study with structural analogs revealed that modifications to the pyrrolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .

Comparison with Similar Compounds

MDPD Analogs

Compound : 6-(2-Methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (MDPD)

  • Key Difference : Methoxyphenyl group at position 6 instead of bromoethyl.
  • Biological Activity : Attenuates NAE 12:0-mediated seedling growth inhibition in Arabidopsis thaliana, suggesting modulation of fatty acid amide hydrolase (FAAH)-like pathways .

Other MDPD Analogs (e.g., MDPD A-1, A-2, A-3):

  • Substituents : Include 4-fluorophenyl, 4-methoxyphenyl, and 2-hydroxyphenyl at position 4.
  • Activity Trends : Modifications at position 6 influence solubility and target selectivity. For example, hydroxyl groups may improve hydrogen bonding but reduce membrane permeability .

Aminophenyl-Substituted Analog

Compound: 6-(2-Aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

  • Key Difference: Aminophenyl group at position 5.
  • Application: Intermediate in synthesizing PPQ-102, a nanomolar-potency CFTR inhibitor used in polycystic kidney disease models .

Fluorinated Pyrimidine-diones

Compounds : S-86, S-123 (fluorinated uracil derivatives)

  • Core Structure : Pyrimidine-2,4(1H,3H)-dione (lacks pyrrolo ring fusion).
  • Activity : Exhibit antioxidant properties, reducing lipid peroxidation (MDA inhibition: 58.12% for S-86 at 10 µM) .
  • Structural Impact : Fluorine atoms enhance electronegativity and metabolic stability, while the pyrrolo ring in the target compound may improve planar stacking with enzymes.

Thieno[2,3-d]pyrimidine-diones

Compound: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Core Difference: Thieno[2,3-d]pyrimidine-dione vs. pyrrolo[3,4-d]pyrimidine-dione.
  • Synthesis : Alkylation with benzyl chlorides yields derivatives with varied substituents .
  • Comparison : The thiophene ring may alter electronic distribution compared to the pyrrolo ring, affecting binding to kinase targets.

Structural and Functional Analysis Table

Compound Name / ID Position 6 Substituent Core Structure Key Biological Activity Reference
Target Compound (CAS: 585556-72-5) 2-Bromoethyl Pyrrolo[3,4-d]pyrimidine-dione Reactivity for alkylation
MDPD 2-Methoxyphenyl Pyrrolo[3,4-d]pyrimidine-dione NAE 12:0 pathway modulation
6-(2-Aminophenyl)-... (PPQ-102 intermediate) 2-Aminophenyl Pyrrolo[3,4-d]pyrimidine-dione CFTR inhibition
S-86 Difluoro(phenyl)methyl Pyrimidine-2,4(1H,3H)-dione Antioxidant (58.12% MDA inhibition)
Thieno[2,3-d]pyrimidine-dione derivative 2-Methylthiazol-4-yl Thieno[2,3-d]pyrimidine-dione Kinase inhibition potential

Q & A

Basic: What are the common synthetic routes for preparing 6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-pyrrolo[3,4-d]pyrimidine-dione?

Answer:
The compound is typically synthesized via alkylation of a pyrrolo-pyrimidine-dione core. A key step involves reacting a bromoacetyl precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione) with nucleophiles like thioacetamide in acetic acid, followed by alkylation with reagents such as benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Reaction conditions (solvent, temperature, catalyst) are critical for yield optimization. For example:

  • Alkylation: DMF solvent, 60–80°C, 12–24 hours.
  • Work-up: Precipitation in ice-water, recrystallization from ethanol.

Characterization relies on 1H^1H/13C^{13}C NMR and HRMS to confirm regioselectivity and purity .

Basic: How do I confirm the regioselectivity of alkylation in this compound?

Answer:
Regioselectivity is determined by comparing 1H^1H NMR shifts of the pyrrolo-pyrimidine core. For instance:

  • The 2-bromoethyl group causes distinct splitting patterns in the δ 2.8–3.1 ppm range (methylene protons adjacent to bromine) .
  • Aromatic protons (δ 6.2–8.1 ppm) confirm phenyl substitution at the 5-position .
    HRMS (ESI+) provides molecular ion verification (e.g., [M+Na+^+]+^+), ensuring correct mass-to-charge ratio .

Advanced: How can I resolve discrepancies in reported yields for similar alkylation reactions (e.g., 35% vs. 56%)?

Answer:
Yield variations arise from:

  • Reagent purity: Impurities in benzyl chlorides or solvents (e.g., DMF) can inhibit reactivity.
  • Reaction monitoring: Use TLC (e.g., MeOH/CHCl3_3 1:19) to track progress and optimize reaction time .
  • Work-up efficiency: Incomplete precipitation or side reactions during quenching (e.g., ice-water vs. brine) may reduce yields.

Troubleshooting:

  • Repeat under inert atmosphere (N2_2/Ar) to exclude moisture.
  • Screen alternative bases (e.g., Cs2_2CO3_3 instead of K2_2CO3_3) for improved solubility .

Advanced: What strategies optimize the stability of this compound during storage?

Answer:
The bromoethyl group is prone to hydrolysis or elimination. Stabilization methods include:

  • Storage conditions: -20°C under anhydrous N2_2, sealed with desiccants (e.g., silica gel).
  • Light sensitivity: Use amber vials to prevent photodegradation.
  • Solvent choice: Store as a solid or in dry DMSO rather than protic solvents (e.g., MeOH) .

Advanced: How can I apply Design of Experiments (DoE) to optimize reaction conditions for derivatives?

Answer:
DoE is ideal for multivariable optimization. For alkylation:

  • Variables: Solvent (DMF, DMSO), temperature (40–100°C), base (K2_2CO3_3, NaH).
  • Response factors: Yield, purity (HPLC area %).
  • Statistical models: Use a Central Composite Design (CCD) to identify interactions between variables .

Example workflow:

Screen 8–12 experiments with varying levels.

Analyze via ANOVA to determine significant factors.

Validate optimal conditions with triplicate runs.

Advanced: What analytical techniques resolve structural ambiguities in substituted pyrrolo-pyrimidine-diones?

Answer:

  • X-ray crystallography: Definitive for regiochemistry and stereochemistry (e.g., confirming the 5-phenyl vs. 6-phenyl substitution) .
  • 2D NMR (COSY, NOESY): Resolves overlapping signals and spatial proximity of substituents .
  • High-resolution mass spectrometry (HRMS): Differentiates isotopic patterns (e.g., 79Br^{79}Br vs. 81Br^{81}Br) .

Basic: What are the key safety precautions when handling this compound?

Answer:

  • Toxicity: Avoid inhalation/contact; use fume hoods and PPE (nitrile gloves, lab coat).
  • Spill management: Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .
  • Environmental hazard: Prevent aquatic release due to bromine content; use closed-loop systems .

Advanced: How do electronic effects of substituents influence reactivity in further functionalization?

Answer:

  • Electron-withdrawing groups (e.g., Br): Activate the pyrrolo-pyrimidine core for nucleophilic substitution at the 6-position.
  • Electron-donating groups (e.g., methyl): Stabilize intermediates in SN2 reactions, enhancing alkylation efficiency .

Case study:
Replacing bromine with methoxy reduces electrophilicity, requiring harsher conditions (e.g., Pd-catalyzed cross-coupling) .

Advanced: How can flow chemistry improve the scalability of synthesis?

Answer:
Continuous flow systems enhance:

  • Mixing efficiency: Reduced reaction time (e.g., 2 hours vs. 24 hours batch).
  • Temperature control: Precise heating/cooling minimizes side reactions.
  • Safety: Smaller reagent volumes and in-line quenching reduce exposure risks .

Implementation:
Design a microreactor with DMF as carrier solvent and inline IR monitoring for real-time analysis.

Advanced: What computational methods predict biological activity of this compound?

Answer:

  • Docking studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors).
  • QSAR models: Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs .
  • MD simulations: Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

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